2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide often involves complex organic reactions. For example, Shibuya et al. (2018) described the synthesis of an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, which showcases the type of sophisticated synthetic routes that may be employed for similar compounds (Shibuya et al., 2018).

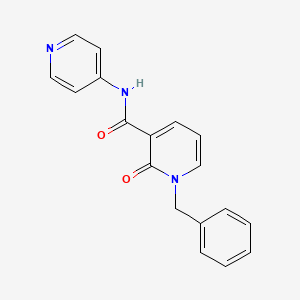

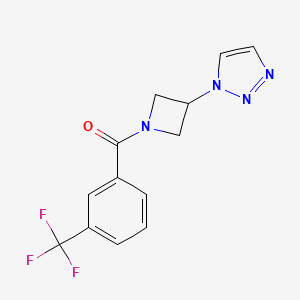

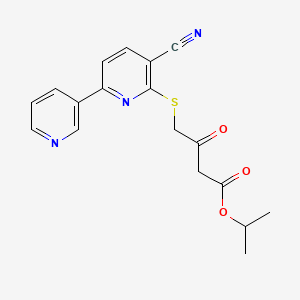

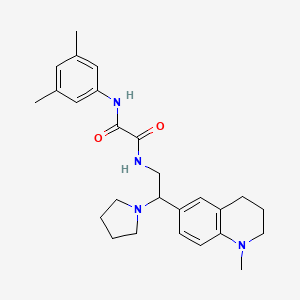

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be intricately detailed. For instance, the crystal structures of certain C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, reveal complex interactions such as hydrogen bonding and π-π interactions, which are crucial for understanding the compound's molecular geometry and stability (Narayana et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of similar compounds can be demonstrated through their interactions with various reagents. For example, Pailloux et al. (2007) explored the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, showing how different oxidants can lead to a diverse array of products, highlighting the complex reactivity and potential for functionalization of these molecules (Pailloux et al., 2007).

Applications De Recherche Scientifique

Oxidation Reactivity Studies

The oxidation reactivity of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, has been studied to explore synthetic routes and chemical behavior. Oxidation with various agents leads to multiple products, showcasing the compound's versatility in chemical reactions and potential applications in synthesis and materials science (Pailloux et al., 2007).

Potential Pesticide Applications

Derivatives similar to 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide have been characterized as potential pesticides. The study of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide reveals their utility in pest control, indicating possible agricultural applications for related compounds (Olszewska et al., 2011).

Antibacterial and Anti-enzymatic Potential

Compounds with similar structures have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. This highlights the potential of 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide in medicinal chemistry and drug development, particularly in targeting bacterial infections and enzyme-related disorders (Nafeesa et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

The study of bioactive benzothiazolinone acetamide analogs, which share structural similarities, includes spectroscopic and quantum mechanical studies. These compounds show potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, their interaction with proteins like Cyclooxygenase 1 (COX1) suggests possible applications in drug design and photovoltaic efficiency modeling (Mary et al., 2020).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c20-16-3-5-18(6-4-16)25-14-19(24)22-12-15-7-10-23(11-8-15)17-2-1-9-21-13-17/h1-6,9,13,15H,7-8,10-12,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMTXWLVOPPHMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)

![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)

![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)

![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)